1-Heptanamine, bis-TMS
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Heptanamine, bis-TMS can be synthesized through the reaction of 1-heptanamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
[ \text{1-Heptanamine} + 2 \text{(Trimethylsilyl chloride)} + \text{Triethylamine} \rightarrow \text{this compound} + \text{Triethylamine hydrochloride} ]
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
1-Heptanamine, bis-TMS undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to yield 1-heptanamine and trimethylsilanol in the presence of water.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis typically requires the presence of water or aqueous acids/bases.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted heptanamines can be formed.
Hydrolysis Products: The primary products of hydrolysis are 1-heptanamine and trimethylsilanol.
Scientific Research Applications
1-Heptanamine, bis-TMS has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of amines.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-heptanamine, bis-TMS involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can protect the amine functionality from unwanted reactions, allowing for selective modifications. The compound can also act as a nucleophile in substitution reactions, where the trimethylsilyl groups are replaced by other functional groups.
Comparison with Similar Compounds
Similar Compounds
1-Heptanamine: The parent compound, which lacks the trimethylsilyl groups.
Bis(trimethylsilyl)amine: A similar compound where the amine is protected by trimethylsilyl groups.
Uniqueness
1-Heptanamine, bis-TMS is unique due to the presence of two trimethylsilyl groups, which provide enhanced stability and protection to the amine functionality. This makes it particularly useful in synthetic chemistry where selective reactions are required.
Properties
CAS No. |
90014-14-5 |
---|---|
Molecular Formula |
C13H33NSi2 |
Molecular Weight |
259.58 g/mol |
IUPAC Name |
N,N-bis(trimethylsilyl)heptan-1-amine |
InChI |
InChI=1S/C13H33NSi2/c1-8-9-10-11-12-13-14(15(2,3)4)16(5,6)7/h8-13H2,1-7H3 |
InChI Key |
RZHCXTWNTKEVCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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